molecular formula C6H4O3S B121952 5-Formyl-2-thiophenecarboxylic Acid CAS No. 4565-31-5

5-Formyl-2-thiophenecarboxylic Acid

Cat. No. B121952
CAS RN: 4565-31-5
M. Wt: 156.16 g/mol
InChI Key: VFEAMMGYJFFXKV-UHFFFAOYSA-N
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Description

5-Formyl-2-thiophenecarboxylic acid is a key precursor in the synthesis of various thiophene derivatives. It serves as an intermediate for the functionalization and subsequent transformation into a range of compounds with potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of 5-formyl-2-thiophenecarboxylic acid derivatives has been explored through different methods. One approach involves the sequential functionalization of this compound to produce carboxylic acid esters, which are then converted into the desired acids by basic cleavage . Another method includes the reaction of thiophenes with a reagent system consisting of carbon tetrachloride and alcohol in the presence of catalysts like vanadium, iron, and molybdenum, leading to the formation of 2-thiophenecarboxylic acid esters .

Molecular Structure Analysis

The molecular structure of 5-formyl-2-thiophenecarboxylic acid and its derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. This structure is pivotal for the compound's reactivity and the subsequent synthesis of various heteroaryl thiophene derivatives.

Chemical Reactions Analysis

5-Formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including Suzuki cross-coupling reactions. For instance, 5-bromothiophene-2-carboxylic acid, a related compound, has been used to synthesize thiophene-based derivatives through Suzuki cross-coupling with different arylboronic acids . Additionally, the transformation of 5-formyl-2-thiopheneboronic acid to 5-arylthiophene-2-carboxaldehydes via C-C couplings has been achieved, although with some challenges related to the instability of the boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-formyl-2-thiophenecarboxylic acid derivatives are influenced by the thiophene core and the substituents attached to it. These properties are crucial for the compound's reactivity and the biological activity of its derivatives. For example, the spasmolytic activity of thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid has been evaluated, with some compounds showing promising effects . The electronic properties of these compounds have also been studied using density functional theory (DFT) calculations, providing insights into their reactivity and stability .

Scientific Research Applications

Synthesis of Complex Structures

5-Formyl-2-thiophenecarboxylic acid is notably utilized as a building block in the synthesis of various complex structures. A study by Hergert et al. (2018) describes its use in the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, utilizing a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method improves yields and purities by eliminating the acidic liberation step of boronic acid species, showcasing the compound's utility in forming diverse structures with high tolerance to functional groups (Hergert et al., 2018).

Development of Novel Thiophene Derivatives

Goddard (1991) reports on the synthesis of novel thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings. This synthesis starts with 5-formyl-2-thiophenecarboxylic acid, showcasing its role in the creation of new chemical entities with potential applications in various fields (Goddard, 1991).

Non-linear Optical Materials

Herbivo et al. (2010) synthesized dicyanovinyl-substituted compounds using 5-formyl-thiophenes, highlighting the role of 5-Formyl-2-thiophenecarboxylic acid in developing non-linear optical materials with excellent thermal stability, potentially useful in optoelectronic applications (Herbivo et al., 2010).

Mass Spectral Analysis

Fisichella et al. (1982) discussed the mass spectra of various substituted thiophene-2-carboxylic acids, including 5-formyl-2-thiophenecarboxylic acid. This study provides valuable insights into the fragmentation patterns and structural analysis of thiophene derivatives, essential in understanding their chemical behavior (Fisichella et al., 1982).

Enzymatic Oxidation Studies

Zhang et al. (2019) explored the enzymatic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid, demonstrating the compound's potential in green production methods and its applications in synthesis and drug development (Zhang et al., 2019).

Thermochemical Properties

Silva and Santos (2008) investigated the thermochemical properties of thiophenecarboxylic acid derivatives, including 5-formyl-2-thiophenecarboxylic acid. Understanding these properties is crucial for their application in various industrial and chemical processes (Silva & Santos, 2008).

Safety And Hazards

Contact with skin and eyes should be avoided. It should not be ingested or inhaled. If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-formylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEAMMGYJFFXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355995
Record name 5-Formyl-2-thiophenecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-2-thiophenecarboxylic Acid

CAS RN

4565-31-5
Record name 5-Formyl-2-thiophenecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FORMYL-2-THIOPHENECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Methyl thiophen-5-carboxylic acid was dissolved in carbon tetrachloride (150 ml.) and chloroform (10 ml.) and AZDN (0.5g.) was added. The mixture was refluxed over a 150 watt tungsten spotlight. Two molar equivalents of bromine as a 30% v/v solution in carbon tetrachloride were slowly added. A precipitate was formed but the mixture continued to take up bromine. After the addition of the two molar equivalents, solvent was boiled off until the volume was 100 ml. and the product treated with sodium carbonate solution with gentle heating for two hours to obtain 2-formyl thiophen-5-carboxylic acid in the form of a yellow solid after acidification, extraction and removal of the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
CJ Goddard - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… Sequential functionalization of the key precursor, 5-formyl-2-thiophenecarboxylic acid furnished the intermediate carboxylic acid esters which were converted into desired acids by basic …
Number of citations: 21 onlinelibrary.wiley.com
JL Goldfarb, JB Volkenštein… - … International Edition in …, 1968 - Wiley Online Library
… Whereas the synthesis published in 1967 for the preparation of 5formyl-2-thiophenecarboxylic acid from 2-methylthiophene involves seven steps [114J, we synthesized the acid in two …
Number of citations: 28 onlinelibrary.wiley.com
Y Çakmak, S Kolemen, M Buyuktemiz, Y Dede… - New Journal of …, 2015 - pubs.rsc.org
… 5-Formyl-2-thiophenecarboxylic acid was obtained from suppliers and reacted with 2-methylpyrrole to get TB5 and upon reaction with the synthesized aldehyde TB4, we obtained both …
Number of citations: 41 pubs.rsc.org
G Costantino, M Marinozzi, E Camaioni, B Natalini… - Il Farmaco, 2004 - Elsevier
… N,N'-dimethylimidazolidine formation, nBuLi promoted lithiation at C-5 position, followed by carbonation and acidic hydrolysis, gave 4-methyl-5-formyl-2-thiophenecarboxylic acid (13). …
Number of citations: 16 www.sciencedirect.com
Y Kubota, K Kimura, J Jin, K Manseki… - New Journal of …, 2019 - pubs.rsc.org
… A similar procedure using 5-formyl-2-thiophenecarboxylic acid gave thiophene-fused … of 4 (101 mg, 0.374 mmol) and 5-formyl-2-thiophenecarboxylic acid (29.1 mg, 0.186 mmol) in …
Number of citations: 35 pubs.rsc.org
HH Lee, Y Park, KH Shin, KT Lee… - ACS Applied Materials & …, 2014 - ACS Publications
Lithium-ion batteries (LIBs) are considered to be key energy storage systems needed to secure reliable, sustainable, and clean energy sources. Redox-active organic compounds have …
Number of citations: 79 pubs.acs.org
E Armani, A Rizzi, C Capaldi, R De Fanti… - Journal of Medicinal …, 2021 - ACS Publications
… To a stirred solution of 5-formyl-2-thiophenecarboxylic acid (400 mg, 2.56 mmol) in DCM (20 mL) was added (1S)-2-(3,5-dichloro-1-oxido-pyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)…
Number of citations: 8 pubs.acs.org
H Klfout, A Stewart, M Elkhalifa… - ACS applied materials & …, 2017 - ACS Publications
… For applications in DSCs, 4-carboxybenzaldehyde and 5-formyl-2-thiophenecarboxylic acid are frequently used. From this perspective, the development of new pyrrole derivatives is of …
Number of citations: 169 pubs.acs.org
HH Lee - 2015 - scholarworks.unist.ac.kr
Lithium-ion batteries (LIBs) are believed to be main energy storage systems needed to secure reliable, sustainable, and eco-friendly energy sources. Redox-active organic compounds …
Number of citations: 2 scholarworks.unist.ac.kr
T Iida, M Ubukata, I Mitani, Y Nakagawa… - European journal of …, 2018 - Elsevier
… Imines 109–114 were prepared by reaction of commercially available 5-formyl-2-thiophenecarboxylic acid (108; CAS 4565-31-5) with corresponding 2-alkyl anilines under Dean-Stark …
Number of citations: 24 www.sciencedirect.com

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